molecular formula C21H26N2O5S2 B10809415 methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10809415
M. Wt: 450.6 g/mol
InChI Key: VFDPVSVAWNRAJX-UHFFFAOYSA-N
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Description

Methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C12_{12}H17_{17}N2_{2}O4_{4}S
  • Molecular Weight : 271.33 g/mol
  • CAS Number : 363156-36-9

The structure features a benzothiophene core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Pharmacological Properties

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects. For instance, derivatives of benzothiophene have been shown to inhibit bacterial growth at concentrations as low as 50 µg/mL in various in vitro assays .
  • Anticancer Activity : Research has indicated that benzothiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. In studies involving human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, certain derivatives showed moderate inhibitory activities, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Effects : The presence of the methylsulfonyl group in the compound may contribute to anti-inflammatory properties, which are often associated with compounds that modulate cytokine production and inhibit inflammatory pathways.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiophene derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 25 to 100 µg/mL .

Study 2: Anticancer Potential

In a comparative analysis of anticancer activities among several benzothiophene derivatives, one derivative demonstrated an IC50_{50} value of 0.004 µM against T-cell proliferation. This suggests a high potency for compounds structurally related to this compound in inhibiting cancer cell growth .

Data Summary Table

Activity TypeObserved EffectConcentration (µg/mL)Reference
AntimicrobialSignificant inhibition50
AnticancerCytotoxicityIC50_{50} = 0.004
Anti-inflammatoryModulation of cytokinesNot specified

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dimethyl-N-methylsulfonylanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S2/c1-13-9-10-15(11-14(13)2)23(30(4,26)27)12-18(24)22-20-19(21(25)28-3)16-7-5-6-8-17(16)29-20/h9-11H,5-8,12H2,1-4H3,(H,22,24)

InChI Key

VFDPVSVAWNRAJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)S(=O)(=O)C)C

Origin of Product

United States

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